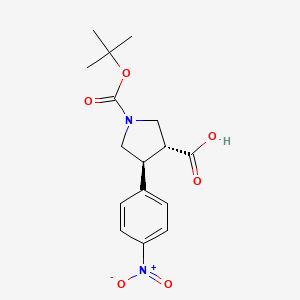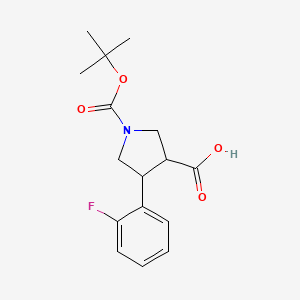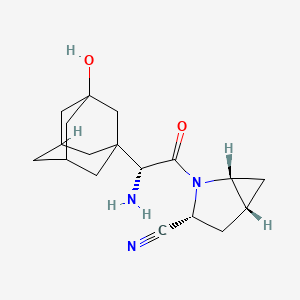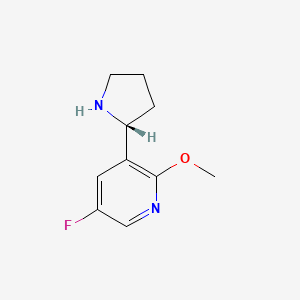![molecular formula (C₄₂H₆₄S₄)n B1142357 Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) CAS No. 888491-19-8](/img/new.no-structure.jpg)
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is a semiconducting polymer known for its high hole mobility and ordered crystalline structure.
Mechanism of Action
Target of Action
PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .
Mode of Action
PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .
Biochemical Pathways
The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .
Pharmacokinetics
Its semiconductor properties, such as charge carrier mobility, are crucial for its function .
Result of Action
The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .
Action Environment
The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple 2,5-dibromo-thieno[3,2-b]thiophene with 3-tetradecylthiophene-2-boronic acid. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures (around 100-120°C) in the presence of a solvent like toluene .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves using high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as column chromatography and recrystallization. The polymer is often produced in large batches to meet the demand for electronic applications .
Chemical Reactions Analysis
Types of Reactions
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), iodine (I₂)
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original polymer, which can exhibit different electronic and physical properties .
Scientific Research Applications
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.
Solar Cells: Utilized in the development of organic solar cells, where it serves as a hole-transporting material.
Photodiodes: Applied in photodiodes for its efficient charge transport properties.
Comparison with Similar Compounds
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is often compared with other semiconducting polymers such as:
Poly(3-hexylthiophene-2,5-diyl): Known for its high charge mobility but less ordered structure compared to Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene).
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene): Similar in structure but with shorter alkyl chains, affecting its solubility and electronic properties.
The uniqueness of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) lies in its long alkyl side chains, which enhance its solubility and processability, making it highly suitable for various electronic applications .
Properties
CAS No. |
888491-19-8 |
|---|---|
Molecular Formula |
(C₄₂H₆₄S₄)n |
Molecular Weight |
-697.22 |
Synonyms |
PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
